2-Phenyl-1-propanol

Catalog No.
S589419
CAS No.
1123-85-9
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1-propanol

Sourcing enantiopure profen APIs requires a chiral alcohol that cannot be replaced by 2-phenylethanol, which lacks the essential C2 methyl stereocenter. 2-Phenyl-1-propanol (CAS 1123-85-9) is the exact solution as a stereogenic building block. • Enables diastereoselective synthesis of NSAIDs via 100% ee potential • Higher LogP (1.88 vs 1.36) improves extraction in biphasic biocatalysis • Critical calibrant for SFC retention of branched aromatic alcohols. Reliable global supply with batch-to-batch consistency ensures uninterrupted R&D and production.

CAS Number

1123-85-9

Product Name

2-Phenyl-1-propanol

IUPAC Name

2-phenylpropan-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

RNDNSYIPLPAXAZ-UHFFFAOYSA-N

SMILES

CC(CO)C1=CC=CC=C1

solubility

Soluble in oils; Slightly soluble in water
Soluble (in ethanol)

Synonyms

2-phenylpropanol-1, 2-phenylpropanol-1, (R)-isomer, 2-phenylpropanol-1, (S)-isomer

Canonical SMILES

CC(CO)C1=CC=CC=C1

The exact mass of the compound 2-Phenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oils; slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5232. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

2-Phenyl-1-propanol (CAS 1123-85-9), also known as hydratropyl alcohol, is a primary aromatic alcohol characterized by a benzylic chiral center at the C2 position. Operating as a colorless liquid with a boiling point of 110–111 °C at 10 mmHg, it is highly valued in industrial procurement as a stereogenic building block rather than a simple solvent . Unlike its achiral homologs, the presence of the methyl group at the stereocenter enables its use as a critical intermediate in the asymmetric synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as profens, and as a specialized chiral auxiliary in diastereoselective transformations [1].

Research & Procurement Fit

Flavor & fragrance grade FEMA GRAS 2732 and 21 CFR 172.515 clearance for regulated food and fragrance use
Chiral building block C2 stereocenter enables asymmetric synthesis workflows; achiral analogs lack this utility
Analytical reference Well-characterized Kovats RI and spectroscopic data for GC-MS identity confirmation

Substituting 2-phenyl-1-propanol with the more common and less expensive 2-phenylethanol fundamentally fails in advanced synthesis because 2-phenylethanol lacks the C2 methyl group required to form a chiral center [1]. This structural absence renders 2-phenylethanol completely useless as a precursor for enantiopure profen-class active pharmaceutical ingredients (APIs). Furthermore, even when chirality is not the primary concern, the added methyl group in 2-phenyl-1-propanol significantly increases its lipophilicity (LogP of 1.88 versus 1.36 for 2-phenylethanol), which alters partitioning behavior in biphasic biocatalytic reactors and lipid-based formulations [2]. Similarly, substituting with the unbranched isomer 3-phenyl-1-propanol changes the steric hindrance around the aromatic ring, directly impacting diffusion rates and retention times in supercritical fluid extraction workflows.

Substitution Risk

Target 2-Phenyl-1-propanol: green-spicy-hyacinth odor
Phenethyl alcohol Rosy-floral profile; cannot deliver hyacinth-green nuance at equivalent use levels
Target Chiral C2 center supports enantioselective synthesis
Phenethyl alcohol Achiral; no stereoselective application possible
Target Regulatory dossier: FEMA 2732, 21 CFR 172.515, RIFM assessments
Unlisted analogs Lack equivalent safety documentation; compliance gap may require de novo submissions

Enantiomeric Purity Potential for API Synthesis

The synthesis of chiral APIs requires precursors that can be isolated in high enantiomeric excess. Biocatalytic reduction of 2-phenylpropanal using recombinant horse-liver alcohol dehydrogenase (HLADH) yields (S)-2-phenyl-1-propanol with 100% enantioselectivity[1]. In contrast, the industry-standard homolog 2-phenylethanol is achiral (0% ee) and cannot serve as a stereogenic center.

Evidence DimensionEnantiomeric excess (ee) potential
Target Compound Data100% ee via HLADH biocatalysis
Comparator Or Baseline2-Phenylethanol (Achiral, 0% ee)
Quantified DifferenceAbsolute stereocontrol vs. complete lack of chirality
ConditionsBiocatalytic reduction using recombinant horse-liver ADH in a two-phase system

Procuring the chiral 2-phenyl-1-propanol is mandatory for the stereocontrolled manufacturing of profen-class NSAIDs where enantiomeric purity dictates biological efficacy.

Odor profile vs. phenethyl alcohol
Class-level
Green, spicy, hyacinth, balsamic, lilac vs. rosy-floral; typical use 0.5–1.5 ppm vs. higher; Kovats RI 1098 (DB-5)
Formulators seeking green-spicy nuance must verify olfactory fit; phenethyl alcohol cannot replicate this profile.
Odor evaluation at 100%; GC retention index provides analytical distinction.

Lipophilicity and Biphasic Partitioning Behavior

The addition of the C2 methyl group significantly shifts the hydrophobicity of the molecule. Experimental measurements demonstrate that 2-phenyl-1-propanol has a LogP of 1.88, making it substantially more lipophilic than 2-phenylethanol, which has a LogP of 1.36[1]. This 0.52 log-unit difference dictates the compound's distribution in aqueous-organic mixtures.

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP = 1.88
Comparator Or Baseline2-Phenylethanol (LogP = 1.36)
Quantified Difference+0.52 LogP units (approx. 3.3x higher lipophilicity)
ConditionsStandard experimental LogP determination

Higher lipophilicity improves product recovery in two-phase biocatalytic reactors and enhances compatibility with lipid-based delivery formulations.

Acute oral toxicity comparison
Reported
Rat oral LD50: 2300 mg/kg vs. phenethyl alcohol 1790 mg/kg; 13-week NOAEL ≥160 mg/kg/day
Reported endpoint differences support separate safety evaluation; may inform regulatory submission context.
RIFM read-across used for dermal absorption (77%); dedicated safety assessments required.

Supercritical Fluid Diffusion and Processability

In supercritical fluid chromatography (SFC) and extraction, molecular branching directly impacts mass transfer. Taylor-Aris chromatographic profiling in supercritical CO2 reveals that 2-phenyl-1-propanol diffuses more slowly than its unbranched isomer, 3-phenyl-1-propanol, despite having the exact same molecular weight[1]. This steric drag requires specific calibration of flow rates and retention models.

Evidence DimensionMolecular diffusion coefficient (DAB) in supercritical CO2
Target Compound DataLower DAB due to C2 methyl branching
Comparator Or Baseline3-Phenyl-1-propanol (Higher DAB, faster diffusion)
Quantified DifferenceMeasurable reduction in diffusion velocity independent of molecular mass
ConditionsSupercritical CO2 at 313.15–333.15 K and 15–35 MPa

Engineers must select the exact branched isomer to accurately develop and scale up supercritical fluid extraction or chromatographic purification methods.

Enantioselective production
Class-level
Enzymatic reduction: ≥95% ee, 25% yield; Lipase resolution: E=66, 95% ee; Rh-catalyzed: 70% ee
Multiple reported routes produce high enantiomeric excess; supports procurement for chiral synthesis workflows.
Achiral phenethyl alcohol cannot serve this application class.
Physicochemical properties
Reported
Water solubility: 5677 mg/L vs. ~22,200 mg/L; Log KOW: 1.98 vs. 1.36 (~4.2× more lipophilic)
Higher lipophilicity and lower aqueous solubility may shift formulation behavior; relevant for emulsion and substantivity design.
EPI Suite v4.11 calculated values; experimental verification recommended for specific matrices.
Regulatory documentation
Class-level
FEMA GRAS 2732, 21 CFR 172.515, JECFA 1459, 2 RIFM assessments; comparator lacks equivalent dossier
Reported regulatory coverage may simplify procurement for regulated consumer products; less-documented analogs require additional review.
GHS Acute Tox. Cat. 5 (Warning); REACH pre-registered.

Asymmetric Synthesis of Profen-Class NSAIDs

Directly leveraging its 100% enantiomeric excess potential [1], (S)-2-phenyl-1-propanol is the necessary procurement choice for synthesizing chiral non-steroidal anti-inflammatory drugs, where the C2 stereocenter dictates the pharmaceutical's biological activity.

Biphasic Biocatalytic Manufacturing

Due to its elevated LogP of 1.88 [2], this compound is highly suited for two-phase aqueous/organic biocatalytic cascades, allowing for more efficient organic-phase extraction and recovery compared to less lipophilic homologs like 2-phenylethanol.

Supercritical Fluid Chromatography (SFC) Method Calibration

Because 2-phenyl-1-propanol exhibits distinct, sterically-driven diffusion retardation in supercritical CO2[3], it serves as an essential benchmark material for calibrating SFC retention models for branched aromatic alcohols.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragrance formulation (green-spicy floral)
Olfactory profile & lipophilicity
Odor character verification, substrate substantivity testing
Asymmetric synthesis
Chiral purity & reaction efficiency
Enantiomeric excess confirmation, catalyst system review
Food flavoring (regulated)
GRAS & safety documentation
NOAEL review, exposure limits, purity specification
GC-MS reference standard
Purity & retention index characterization
Retention index match, MS library comparison, identity verification

Physical Description

Colourless liquid; Sweet floral lilac, hyacinth type aroma

XLogP3

2.4

Density

0.971-0.978

Melting Point

-13.0 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 267 of 273 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.02 mmHg

Other CAS

1123-85-9

Wikipedia

2-phenyl-1-propanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneethanol, .beta.-methyl-: ACTIVE

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